2-((4-Methoxyphenyl)ethynyl)benzaldehyde
Overview
Description
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O2 . It has a molecular weight of 236.27 . The compound is a light-yellow to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds; 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, ethynylbenzaldehydes are known to undergo Sonogashira coupling .Physical And Chemical Properties Analysis
This compound has a boiling point of 404°C at 760 mmHg and a melting point of 46-47°C . It is a solid at room temperature . The compound has a flash point of 186.5°C .Scientific Research Applications
Photocatalysis
- Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ use ethynyl-phenylene substituted derivatives, including 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine, to explore photochemical and redox properties in photocatalytic applications (Davidson et al., 2015).
Organic Synthesis
- In the context of solid-phase organic synthesis, derivatives like 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers (Swayze, 1997).
- Arylation and alkenylation of aromatic aldehydes, including the use of ethyl(4-methoxyphenyl)silanediol with benzaldehyde, showcase potential in organic synthesis (Fujii et al., 2002).
Enzyme Catalysis
- Benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, with applications in reaction engineering and reactor concept development for synthesis (Kühl et al., 2007).
Material Science
- Studies on the synthesis and crystal structure of related compounds, such as 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, contribute to material science and crystallography (Wang Yong-jian, 2010).
Photoluminescence
- Research on aluminum and zinc quinolates, using 4-methyl(methoxy or chloro)benzaldehyde, delves into spectroscopic, thermal, and optical properties for potential applications in photoluminescent materials (Barberis & Mikroyannidis, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Molecular Mechanism
It is known that the compound can inhibit CYP1A2 and CYP2C19 enzymes , which may have implications for its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The compound is known to be stable when stored in a refrigerator .
Metabolic Pathways
The compound is known to inhibit CYP1A2 and CYP2C19 enzymes , which may suggest its involvement in certain metabolic pathways.
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUQRLGSISLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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